4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Description
Properties
IUPAC Name |
4-benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4OS/c24-18-12-10-17(11-13-18)15-30-23-26-25-22-27(14-16-6-2-1-3-7-16)21(29)19-8-4-5-9-20(19)28(22)23/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAVNNBCGNDNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-fluorobenzyl mercaptan with a suitable quinazoline derivative, followed by cyclization with a triazole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical or other applications .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including potential drug candidates.
Biology: It has shown promise in biological assays, demonstrating activity against certain pathogens and cancer cell lines.
Medicine: The compound’s unique structure and biological activity make it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can disrupt key biological pathways, leading to the compound’s observed effects in biological assays .
Comparison with Similar Compounds
Triazoloquinazolinone derivatives exhibit structural and functional diversity depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:
Key Observations :
- Substituent Effects on Physicochemical Properties: The benzylsulfanyl group in ’s compound contributes to a higher melting point (151–152°C) compared to allyl or methoxyphenyl analogs (110–195°C), likely due to improved crystallinity .
- Regioselectivity: The sulfur atom in sulfanyl groups directs electrophilic attacks to specific positions, as seen in ’s study of thioamide derivatives. This regioselectivity is critical for synthesizing angular vs. linear triazoloquinazolinone isomers .
Pharmacological Comparisons
Key Observations :
- Antihistaminic Activity : Compound 4b () highlights the importance of aromatic substituents, where the 3-ethylphenyl group enhances H1 receptor binding. The target compound’s 4-fluorophenyl group may similarly improve affinity due to halogen interactions.
- PDE Inhibition : ’s cyclopentyl-substituted analog demonstrates that bulky substituents at position 1 enhance PDE binding. The target compound’s benzylsulfanyl group may offer a balance between steric bulk and flexibility.
Computational and Spectroscopic Insights
- DFT Studies : and emphasize the role of computational methods in predicting regioselectivity and stability. The target compound’s fluorophenyl group likely induces electron-withdrawing effects, altering charge distribution and reactivity .
- NMR and Mass Spectroscopy: and confirm that triazoloquinazolinones exhibit distinct ¹H/¹³C-NMR shifts for sulfur-adjacent protons (δ 2.5–3.5 ppm) and carbonyl carbons (δ 165–170 ppm). The fluorine atom in the target compound would cause deshielding in adjacent protons, detectable via NMR .
Biological Activity
4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a synthetic compound that belongs to the class of triazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The focus of this article is to explore its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis and Structural Characteristics
The compound is synthesized through a cyclization reaction involving 2-hydrazino-3-benzyl-3H-quinazolin-4-one with various one-carbon donors. This innovative synthetic route allows for the introduction of diverse substituents that can affect biological activity. The chemical structure includes a triazole ring fused with a quinazoline moiety, which is critical for its pharmacological properties.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key findings include:
Antihistaminic Activity
In a study assessing H1-antihistaminic activity on guinea pigs, this compound demonstrated significant protection against histamine-induced bronchospasm. The most active derivative showed 76% protection compared to 71% for the standard chlorpheniramine maleate, indicating it may serve as a prototype for developing new antihistamines .
Anticancer Potential
Research indicates that quinazoline derivatives exhibit anticancer properties. In vitro studies have shown that compounds similar to this compound possess selective cytotoxicity against various cancer cell lines. For instance, certain derivatives were found to inhibit the growth of MCF7 (breast cancer) and A549 (lung cancer) cells effectively .
Antioxidant Properties
Some studies have reported antioxidant activities associated with quinazoline derivatives. These compounds can scavenge free radicals and reduce oxidative stress markers in biological systems .
The mechanisms underlying the biological activities of this compound involve interactions with specific receptors and enzymes:
- Histamine Receptors : The compound acts as an antagonist at H1 receptors, preventing histamine from exerting its effects during allergic reactions.
- EGFR Inhibition : Some derivatives show potential as epidermal growth factor receptor (EGFR) inhibitors, crucial for cancer therapy .
Case Studies and Research Findings
Several studies have expanded on the biological activity of related compounds:
Q & A
Basic: What are the key synthetic routes and reaction conditions for synthesizing this compound?
The compound’s synthesis typically involves multi-step protocols using benzyl halides, triazole precursors, and sulfanylating agents. A common approach includes:
- Condensation reactions : Reacting 4-amino-triazole derivatives with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst .
- Thioether formation : Introducing the sulfanyl group via nucleophilic substitution using (4-fluorophenyl)methyl thiol.
- Purification : Column chromatography or recrystallization from ethanol/DCM mixtures to isolate the quinazolinone core .
Key considerations : Monitor reaction progress via TLC/HPLC and optimize stoichiometry to minimize by-products (e.g., unreacted triazole intermediates) .
Basic: How is structural characterization performed for this compound?
Characterization relies on:
- Spectroscopy :
- NMR : Confirm substituent positions (e.g., 4-fluorobenzyl protons at δ 4.5–5.0 ppm, triazole protons at δ 8.0–9.0 ppm) .
- FT-IR : Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and C-S bonds at 650–750 cm⁻¹ .
- Mass spectrometry : Validate molecular weight (monoisotopic mass ~430.126 Da) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., Cambridge CCDC depository protocols) .
Basic: What biological activities have been reported for this compound?
Quinazolinone-triazole hybrids exhibit:
- Anticancer activity : Inhibition of topoisomerase II or tubulin polymerization (IC₅₀ values in µM range) .
- Antimicrobial effects : Against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
- Anti-inflammatory properties : COX-2 inhibition in vitro .
Assays used : MTT for cytotoxicity, disc diffusion for antimicrobial activity, and ELISA for inflammatory markers .
Advanced: How can synthesis yield be optimized while minimizing impurities?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate triazole-quinazolinone cyclization .
- Solvent optimization : Replace ethanol with DMF for higher solubility of intermediates .
- Temperature control : Use microwave-assisted synthesis to reduce reaction time and side products .
Validation : Compare yields via HPLC and quantify impurities using LC-MS .
Advanced: How to resolve contradictions in reported pharmacological data?
Discrepancies in IC₅₀ values may arise from:
- Assay variability : Standardize protocols (e.g., cell line passage number, serum concentration) .
- Purity differences : Use ≥95% pure compound (validated by RP-HPLC) to ensure reproducibility .
- Structural analogs : Compare activity with derivatives lacking the 4-fluorobenzyl group to isolate pharmacophores .
Advanced: What computational methods predict this compound’s reactivity and binding modes?
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate binding to targets like COX-2 (PDB ID: 5KIR) using AutoDock Vina .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
- Core modifications : Replace the 4-fluorobenzyl group with chloro or methoxy substituents to assess electronic effects .
- Sulfur substitution : Compare sulfanyl vs. sulfonyl analogs for enhanced metabolic stability .
- Bioisosteres : Substitute triazole with imidazole to evaluate heterocycle impact on potency .
Testing : Screen derivatives in parallel assays (e.g., cytotoxicity, logP measurements) .
Advanced: How to validate purity and stability under storage conditions?
- Stability studies :
- Purity assays :
- RP-HPLC : C18 column, acetonitrile/water gradient, UV detection at 254 nm .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Advanced: What comparative studies exist with structural analogs?
-
Analog comparisons :
Analog Key Difference Activity 4-Methylbenzyl derivative Lacks fluorine Lower anticancer potency Sulfone variant S=O instead of S-alkyl Improved metabolic stability Pyrazole hybrid Replaces triazole Reduced antimicrobial effect
Advanced: How to monitor degradation products during biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
